4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-
Overview
Description
4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring with a cyclopropyl group at the 2-position and a 2-methylpropyl group at the 6-position. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or 2-methylpropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidinone derivatives.
Scientific Research Applications
4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it may bind to nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole
- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Compared to similar compounds, 4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-cyclopropyl-4-(2-methylpropyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)5-9-6-10(14)13-11(12-9)8-3-4-8/h6-8H,3-5H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHUAULTNDRZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=O)NC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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